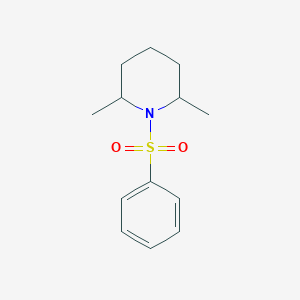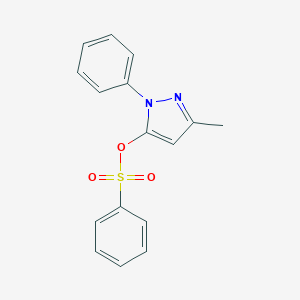
2,6-Dimethyl-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(phenylsulfonyl)piperidine (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMPP is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal signaling.
Mécanisme D'action
2,6-Dimethyl-1-(phenylsulfonyl)piperidine acts as a potent and selective agonist of nAChRs, which are pentameric ion channels composed of α and β subunits. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine binds to the orthosteric binding site of nAChRs and induces conformational changes that lead to the opening of the ion channel and the influx of cations such as Na+ and Ca2+. The activation of nAChRs by 2,6-Dimethyl-1-(phenylsulfonyl)piperidine leads to the depolarization of the postsynaptic membrane and the initiation of action potentials.
Biochemical and Physiological Effects:
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to have a wide range of biochemical and physiological effects on the nervous system. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and reward processes. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has several advantages as a research tool in neuroscience. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has some limitations as well. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has a short half-life and is rapidly metabolized in the body, which limits its duration of action. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,6-Dimethyl-1-(phenylsulfonyl)piperidine and nAChRs. One area of interest is the development of novel 2,6-Dimethyl-1-(phenylsulfonyl)piperidine analogs that have improved pharmacokinetic properties and selectivity for specific nAChR subtypes. Another area of interest is the investigation of the role of nAChRs in neurological and psychiatric disorders such as schizophrenia, depression, and addiction. Finally, the use of 2,6-Dimethyl-1-(phenylsulfonyl)piperidine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Méthodes De Synthèse
2,6-Dimethyl-1-(phenylsulfonyl)piperidine can be synthesized through a multi-step process starting from piperidine. The first step involves the reaction of piperidine with sodium hydride to form 1,4-dipiperidinylbutadiene. The second step involves the reaction of 1,4-dipiperidinylbutadiene with phenylsulfonyl chloride to form 2,6-dimethyl-1-(phenylsulfonyl)piperidine. The purity of 2,6-Dimethyl-1-(phenylsulfonyl)piperidine can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been used extensively in scientific research to study the role of nAChRs in various physiological and pathological processes. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. 2,6-Dimethyl-1-(phenylsulfonyl)piperidine has also been used to study the effects of nAChRs on synaptic plasticity, neuronal excitability, and neuroprotection.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-7-6-8-12(2)14(11)17(15,16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3 |
Clé InChI |
JINDARNDFYFWDT-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1CCCC(N1S(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)


![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)